1-Androstenediol

Übersicht

Beschreibung

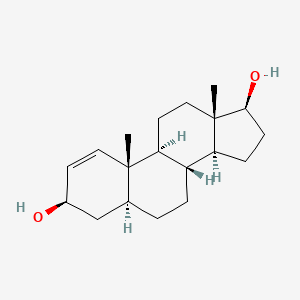

1-Androstenediol: , also known as 5α-androst-1-ene-3β,17β-diol, is a prohormone of 1-testosterone (Δ1-DHT). It is a naturally occurring androstane steroid that has been used as a dietary supplement. The compound is identified by the World Anti-Doping Agency as a prohibited substance related to anabolic steroids .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-Androstenediol kann aus Dehydroepiandrosteron (DHEA) durch eine Reihe von Reduktions- und Oxidationsreaktionen synthetisiert werden. Die Reduktion der 17-Ketogruppe in DHEA durch 17-Hydroxysteroid-Dehydrogenasen erzeugt this compound. Anschließend erfolgt die Oxidation der 3-beta-Hydroxygruppe zu einer 3-Ketogruppe durch 3-Hydroxysteroid-Dehydrogenasen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise unter Verwendung von mikrobiellen Transformationsverfahren. Spezifische Stämme von Mikroorganismen werden eingesetzt, um Vorläuferste-roide durch Biokatalyse in das gewünschte Produkt umzuwandeln. Dieses Verfahren ist aufgrund seiner Effizienz und Selektivität bevorzugt .

Analyse Chemischer Reaktionen

Reaktionstypen: 1-Androstenediol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung in 1-Androstenedion.

Reduktion: Umwandlung in 1-Testosteron.

Substitution: Reaktionen, die die Hydroxylgruppen an den Positionen 3 und 17 betreffen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Bedingungen unter Verwendung saurer oder basischer Katalysatoren.

Hauptprodukte:

Oxidation: 1-Androstenedion.

Reduktion: 1-Testosteron.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Physiological Effects and Mechanisms of Action

1-Androstenediol is a prohormone that serves as a precursor to 1-testosterone, which is known for its anabolic effects. Research indicates that 1-AD can increase serum testosterone levels, leading to enhanced muscle mass and strength. A study demonstrated that oral administration of androstenedione (a related compound) resulted in significant increases in serum testosterone and estrone levels, which suggests similar effects may be observed with this compound supplementation .

Metabolic Pathways

This compound undergoes conversion to 1-testosterone through enzymatic processes involving 5α-reductase. This conversion is crucial as 1-testosterone exhibits higher androgenic activity compared to its precursor. The metabolism of this compound also leads to the production of various metabolites, including 3α-hydroxy-5α-androst-1-en-17-one (1-DHA) and 3β-hydroxy-5α-androst-1-en-17-one (1-DHEA), which have been shown to possess distinct biological activities .

Research Findings on Athletic Performance

The use of this compound in sports has been investigated primarily for its potential to enhance athletic performance. However, findings are mixed regarding its efficacy:

- Muscle Mass and Strength : Some studies suggest that supplementation may lead to increases in lean body mass and strength; however, these effects can vary based on dosage and individual response .

- Hormonal Changes : Research has shown that prolonged use can lead to hormonal adaptations, including increased aromatization to estrogenic by-products such as estrone and estradiol. This may counteract some anabolic benefits by promoting water retention and fat gain .

Case Studies and Clinical Research

Several clinical studies have evaluated the effects of this compound on health outcomes:

- The Andro Project : This study assessed the physiological impacts of androstenedione and androstenediol over a twelve-week period. Results indicated significant hormonal changes but no substantial improvements in body composition or muscular strength compared to placebo groups .

- Doping Control Research : Investigations into the detection of androstenediol abuse among athletes have highlighted its metabolic profile. The excretion patterns of metabolites such as androsterone glucuronide were monitored post-administration, revealing insights into the compound's abuse potential in competitive sports .

Wirkmechanismus

1-Androstenediol exerts its effects by acting as a prohormone for 1-testosterone. It is converted to 1-testosterone through enzymatic reactions involving 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases. The resulting 1-testosterone then binds to androgen receptors, leading to the activation of various signaling pathways that regulate gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Androstenediol (5-Androstenediol): Ein endogenes schwaches Androgen- und Östrogensteroidhormon.

Androstenedion: Ein Zwischenprodukt bei der Biosynthese von Testosteron aus Dehydroepiandrosteron.

Dehydroepiandrosteron (DHEA): Ein Vorläuferste-roid, das von den Nebennieren produziert wird.

Einzigartigkeit: 1-Androstenediol ist einzigartig aufgrund seiner spezifischen Rolle als Prohormon für 1-Testosteron. Im Gegensatz zu anderen ähnlichen Verbindungen trägt es direkt zur Produktion von 1-Testosteron bei, das ausgeprägte anabole und androgene Eigenschaften besitzt .

Biologische Aktivität

1-Androstenediol, also known as 1-AD, is a steroid hormone that serves as a precursor to testosterone and is derived from dehydroepiandrosterone (DHEA). It is primarily recognized for its potential anabolic effects and its role in enhancing muscle mass and strength. This article explores the biological activity of this compound, including its mechanisms of action, physiological effects, and implications for health and disease.

This compound exhibits both androgenic and estrogenic properties, influencing various biological pathways:

- Androgen Receptor Activation : this compound binds to androgen receptors (AR), albeit with lower affinity compared to testosterone. This interaction promotes anabolic processes in muscle tissues while also affecting fat metabolism .

- Estrogenic Activity : The compound can also convert to estrogenic metabolites, which may contribute to its physiological effects, such as modulating mood and cognitive functions .

Biological Effects

This compound has been studied for its diverse biological activities:

- Muscle Growth : Research indicates that supplementation with this compound can lead to significant increases in lean body mass and strength in resistance-trained individuals. A study demonstrated that participants who supplemented with this compound showed greater muscle hypertrophy compared to those who did not .

- Immune System Modulation : It has been shown to enhance immune responses, potentially offering protective benefits during stress or illness .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by inhibiting oxidative stress and promoting neuronal survival under pathological conditions .

Case Studies

Several case studies have highlighted the effects of this compound in clinical settings:

- Case Study 1 : A 39-year-old male athlete reported improved recovery times and increased muscle mass after a 12-week cycle of this compound. He experienced no significant adverse effects, suggesting a favorable safety profile when used responsibly .

- Case Study 2 : In a cohort of patients with substance use disorders, the use of anabolic steroids including this compound was associated with both positive outcomes in terms of body image and negative psychological effects such as increased aggression and mood swings. This underscores the need for careful monitoring when used in vulnerable populations .

Research Findings

Recent research has provided insights into the pharmacokinetics and metabolic pathways of this compound:

Eigenschaften

IUPAC Name |

(3R,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFGPAMUAXASRE-YSZCXEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627737 | |

| Record name | 5alpha-Androst-1-ene-3beta,17beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-27-3 | |

| Record name | 5α-Androst-1-ene-3β,17β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5323-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Androstenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Androstenediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01503 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5alpha-Androst-1-ene-3beta,17beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ANDROSTENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7W74907I7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.